molecular formula C36H49N11 B584462 Rizatriptan 1,2-(4-dimethylamino)butane CAS No. 1135479-41-2

Rizatriptan 1,2-(4-dimethylamino)butane

Cat. No.: B584462
CAS No.: 1135479-41-2
M. Wt: 635.865
InChI Key: ZTEXYJXRBOGGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rizatriptan 1,2-(4-dimethylamino)butane, also known as this compound, is a useful research compound. Its molecular formula is C36H49N11 and its molecular weight is 635.865. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Rizatriptan is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) in cranial arteries . These receptors play a crucial role in the regulation of mood, appetite, and sleep.

Mode of Action

Rizatriptan interacts with its targets, the 5-HT 1B and 5-HT 1D receptors, causing vasoconstriction and reducing sterile inflammation associated with antidromic neuronal transmission . This interaction results in the relief of migraine symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Rizatriptan is the serotonergic pathway . By acting as an agonist at the 5-HT 1B and 5-HT 1D receptors, Rizatriptan induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .

Pharmacokinetics

Rizatriptan exhibits complete absorption and has a distribution volume of 110 L in females and 140 L in males . It is metabolized via monoamine oxidase-A, forming metabolites through significant first-pass metabolism . The compound is excreted in urine (82%, 14% as unchanged drug) and feces (12%) . The onset of action is within 2 hours, and the time to peak is 1 to 1.5 hours . The elimination half-life of Rizatriptan is 2-3 hours .

Result of Action

Rizatriptan relieves migraine-associated symptoms . It is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans, such as sumatriptan . It has a relatively shorter elimination half-life than other triptans .

Action Environment

The action, efficacy, and stability of Rizatriptan can be influenced by various environmental factors. For instance, the plasma concentrations of Rizatriptan were approximately 30% greater in patients with moderate hepatic insufficiency . In patients with renal function impairment, the AUC for Rizatriptan was approximately 44% greater than that in patients with healthy renal function . Furthermore, gender and age can also influence the pharmacokinetics of Rizatriptan .

Biological Activity

Rizatriptan 1,2-(4-dimethylamino)butane, a derivative of rizatriptan, is primarily recognized for its role as a selective agonist of the serotonin receptors 5-HT1B and 5-HT1D. This compound is utilized in the acute treatment of migraine headaches and exhibits significant biological activity through its pharmacological properties. The following sections detail its biological activity, mechanisms of action, clinical efficacy, and safety profile.

  • Molecular Formula : C36H49N11
  • Molecular Weight : 635.85 g/mol
  • CAS Number : 1135479-41-2

Rizatriptan acts by selectively binding to the 5-HT1B and 5-HT1D serotonin receptors located in cranial blood vessels and the trigeminal system. Upon binding, it induces vasoconstriction of dilated intracranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, such as CGRP (Calcitonin Gene-Related Peptide) and substance P, which are implicated in migraine pathophysiology. This dual mechanism effectively alleviates migraine symptoms.

Clinical Efficacy

Numerous studies have evaluated the efficacy of rizatriptan in treating acute migraines:

  • Placebo-Controlled Trials : A pivotal study demonstrated that rizatriptan 10 mg resulted in a response rate of 77% compared to 37% for placebo (p < 0.001), indicating a significant therapeutic effect . The efficacy remained consistent across multiple migraine attacks with no evidence of tolerance developing over time.
  • Onset of Action : Rizatriptan is rapidly absorbed, with analgesic effects typically observed within 30 minutes post-administration. In a study involving over 1400 migraineurs, pain relief was significantly greater with rizatriptan compared to placebo at various time points .

Safety Profile

Rizatriptan is generally well-tolerated; however, some adverse effects have been reported:

  • Common Side Effects : These include dizziness, somnolence, asthenia, and nausea. The incidence of these effects tends to be mild and transient .
  • Cardiovascular Considerations : While rizatriptan does not significantly increase cardiovascular risk in healthy individuals, caution is advised in patients with pre-existing cardiovascular conditions due to potential vasoconstrictive effects .

Data Table: Summary of Clinical Studies on Rizatriptan

Study ReferenceDosageSample SizeResponse Rate (%)Time to ReliefAdverse Effects
10 mg47377% (vs. 37% placebo)~30 minDizziness, somnolence
5 mg147362% (vs. 35% placebo)~30 minNausea, fatigue
10 mg147371% (vs. 35% placebo)~30 minDizziness, somnolence

Case Studies

Case Study on Efficacy : A study involving patients with recurrent migraines showed that rizatriptan effectively provided pain relief across multiple attacks without diminishing efficacy over time. Most patients reported significant improvement within the first two doses administered .

Safety Monitoring : In post-marketing surveillance involving thousands of patients, adverse events were reported but were predominantly mild. Notably, one case involved transient myocardial ischemia in a patient with a history of coronary disease after taking rizatriptan; however, this was not deemed directly related to the drug's pharmacological action .

Properties

IUPAC Name

4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49N11/c1-42(2)15-7-8-35(36-30(14-17-44(5)6)32-19-27(9-11-33(32)41-36)20-45-25-37-23-39-45)47-22-29(13-16-43(3)4)31-18-28(10-12-34(31)47)21-46-26-38-24-40-46/h9-12,18-19,22-26,35,41H,7-8,13-17,20-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEXYJXRBOGGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)CN3C=NC=N3)CCN(C)C)N4C=C(C5=C4C=CC(=C5)CN6C=NC=N6)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.